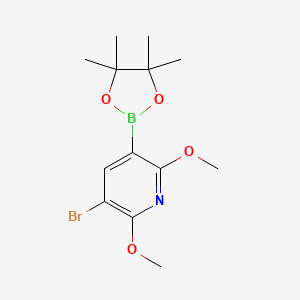
8-iodoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinolin-5-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The addition of an iodine atom at the 8th position and a hydroxyl group at the 5th position of the quinoline ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodoquinolin-5-ol typically involves the iodination of quinolin-5-ol. One common method is the Sandmeyer reaction, where quinolin-5-ol is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Iodoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 8-Aminoquinolin-5-ol or 8-thioquinolin-5-ol.
Oxidation: 8-Iodoquinolin-5-one.
Reduction: 8-Iodo-1,2,3,4-tetrahydroquinolin-5-ol.
Scientific Research Applications
8-Iodoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-iodoquinolin-5-ol involves its interaction with biological macromolecules. The iodine atom enhances its ability to form halogen bonds with proteins and nucleic acids, leading to the inhibition of enzymatic activities and disruption of cellular processes. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with target molecules. These interactions can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinolin-5-ol: Similar structure but with a bromine atom instead of iodine.
8-Chloroquinolin-5-ol: Contains a chlorine atom at the 8th position.
8-Fluoroquinolin-5-ol: Contains a fluorine atom at the 8th position.
Uniqueness
8-Iodoquinolin-5-ol is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens This enhances its ability to form halogen bonds and interact with biological targets more effectively
Properties
CAS No. |
856083-17-5 |
|---|---|
Molecular Formula |
C9H6INO |
Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
InChI Key |
ZNYIGIDYHDFZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



